molecular formula C16H19NO2S B2784304 N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide CAS No. 2310128-86-8

N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide

Cat. No.: B2784304
CAS No.: 2310128-86-8
M. Wt: 289.39
InChI Key: TVGUAOJMXNOECN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide is a synthetic chemical compound of interest in medicinal chemistry research. This molecule features a naphthalene carboxamide scaffold, a structure present in compounds with diverse biological activities, linked to a 2-hydroxy-4-(methylsulfanyl)butyl chain. The presence of both carboxamide and sulfur-containing functional groups in a single molecule makes it a potentially valuable scaffold for investigating new pharmacological tools, particularly in areas where sulfur-based moieties are known to play a critical role. Researchers can utilize this compound in various in vitro studies, including target identification, mechanism of action studies, and as a building block in the synthesis of more complex molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-20-9-8-15(18)11-17-16(19)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10,15,18H,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGUAOJMXNOECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with an appropriate amine derivative. One common method includes the amidation of naphthalene-2-carboxylic acid with 2-hydroxy-4-methylsulfanylbutylamine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on structural motifs, crystallographic data, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physical/Chemical Properties Applications/Findings Reference
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide Naphthalene-2-carboxamide -OH, -SMe on butyl chain Not explicitly reported Hypothesized for ligand design or bioactivity N/A
4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide Naphthalene-2-carboxamide Pyridinium, thiocyanate, protonated pyridine Dihedral angles: 11.33° & 9.51°; π-π stacking (3.59 Å) Crystal engineering, hydrogen-bonded networks
3-Hydroxy-N-(4-Methoxyphenyl)naphthalene-2-carboxamide Naphthalene-2-carboxamide -OH (C3), -OCH3 on phenyl ring High thermal stability, solubility in polar solvents Industrial intermediates, pharmaceuticals
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Benzamide -Cl, -SMe, -CF3, tetrazole Herbicidal activity, salt formulation Agricultural herbicide

Key Comparisons

Core Structure and Aromaticity The target compound and derivatives share a naphthalene-2-carboxamide backbone, enabling π-π interactions and planar stacking (e.g., reports π-π distances of 3.59 Å) .

Substituent Effects

  • Hydroxy Groups : The target’s -OH on the butyl chain may enhance hydrogen bonding, similar to the -OH at C3 in ’s compound, which improves solubility . However, ’s pyridinium-thiocyanate system utilizes N–H···S/N hydrogen bonds for crystal packing .
  • Methylsulfanyl (-SMe) : Present in both the target and ’s herbicide, this group likely contributes to hydrophobic interactions or metabolic stability. In , -SMe synergizes with -CF3 for herbicidal activity .

Crystallographic Behavior ’s compound exhibits non-merohedral twinning (twin ratio 0.357:0.643), a challenge absent in simpler naphthalene derivatives. Its dihedral angles (~10°) between pyridine and naphthalene rings suggest moderate conformational flexibility .

Functional Applications Bioactivity: ’s benzamide derivative is patented as a herbicide, leveraging -CF3 and tetrazole for potency . The target compound’s bioactivity remains unexplored but could mirror naphthalene carboxamides’ roles in molecular recognition (as noted in ) .

Biological Activity

N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide, identified by its CAS number 2310128-86-8, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information:

  • Molecular Formula: C₁₆H₁₉NO₂S
  • Molecular Weight: 289.4 g/mol
  • Structure: The compound features a naphthalene core substituted with a carboxamide group and a hydroxyl group linked to a methylthio butyl chain.

Research indicates that this compound may interact with various biological targets, potentially influencing multiple pathways:

  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains. The mechanism appears to involve disruption of cell wall synthesis or function, similar to other naphthalene derivatives which target bacterial cell membranes .
  • Anti-inflammatory Effects:
    • The compound has shown promise in modulating inflammatory responses. It may inhibit pro-inflammatory cytokine production, which is critical in conditions such as arthritis and other inflammatory diseases .
  • Antioxidant Properties:
    • This compound has been observed to exhibit antioxidant activity, potentially reducing oxidative stress in cellular models. This property is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

  • Study on Bacterial Inhibition:
    A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for both bacteria, suggesting moderate antibacterial activity .
  • Inflammatory Response Modulation:
    In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls, highlighting its anti-inflammatory potential .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Observation Reference
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus
Anti-inflammatory ActivityReduced TNF-alpha and IL-6 levels
Antioxidant ActivityScavenges free radicals

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis of naphthalene carboxamide derivatives typically involves coupling naphthalene-2-carboxylic acid derivatives with amine-containing intermediates. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP) to form an acyl chloride or active ester.
  • Nucleophilic substitution with 2-hydroxy-4-(methylsulfanyl)butylamine under inert conditions (e.g., N₂ atmosphere) to prevent oxidation of the thioether group .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
    • Critical Parameters : Temperature control (<40°C) avoids decomposition of the thioether moiety. Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 7.5–8.3 ppm (naphthalene aromatic protons), δ 3.5–4.0 ppm (hydroxybutyl CH₂ groups), and δ 2.1 ppm (S-CH₃) confirm substituent integration .
  • ¹³C NMR : Signals near δ 170 ppm (amide carbonyl) and δ 35–40 ppm (methylsulfanyl group) validate connectivity .
    • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (O-H) ensure functional group presence .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ≈ 345.12 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What computational strategies predict the biological interactions of this compound with protein targets?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or receptors. The hydroxy and thioether groups may form hydrogen bonds or hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to evaluate binding modes under physiological conditions .
    • Validation : Compare computational results with experimental assays (e.g., SPR or ITC) to refine force field parameters .

Q. How do structural modifications (e.g., replacing methylsulfanyl with sulfonyl) alter the compound’s pharmacokinetic properties?

  • Experimental Design :

  • Synthesize analogs (e.g., N-[2-hydroxy-4-(methylsulfonyl)butyl]naphthalene-2-carboxamide).
  • Assess solubility (shake-flask method), logP (HPLC), and metabolic stability (microsomal assays) .
    • Data Interpretation : Sulfonyl groups increase hydrophilicity (lower logP) but may reduce membrane permeability. Methylsulfanyl enhances metabolic resistance compared to thioether .

Q. What strategies resolve contradictions in reported biological activity data for naphthalene carboxamide derivatives?

  • Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect:

  • Variable Analysis : Check strain specificity, assay conditions (e.g., broth microdilution vs. agar diffusion), and compound purity (HPLC >95%) .
  • Statistical Validation : Use ANOVA or t-tests to compare replicates; outliers may indicate experimental artifacts .

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